methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Isothiazolinone is an organic compound that is structurally related to isothiazole . It’s a white solid and several of its derivatives are widely used preservatives and antimicrobials .
Synthesis Analysis
Isothiazolinones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis
The molecular structure of isothiazolinone is (CH)2SN(H)CO . It’s a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings .Chemical Reactions Analysis
The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .Physical and Chemical Properties Analysis
Isothiazolinone has a molar mass of 101.127 and appears as a white solid . Its melting point is 74–75 °C .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate and related compounds have been explored for their synthesis and crystal structure analysis. For instance, synthesis of related methyl (Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetates has been reported, with the structure of one such compound determined via single-crystal X-ray diffraction analysis (Liu et al., 2014).
Pharmacological Activities
- Compounds similar to this compound have been studied for their potential pharmacological applications. For example, derivatives containing the 6-fluorobenzothiazole moiety have been evaluated for antiviral activities, with some showing promise against tobacco mosaic virus and potato virus Y (Xie et al., 2017).
Herbicide Potential
- Some derivatives, particularly those containing a fluorobenzothiazol-2-yl moiety, have been explored for their herbicidal properties. One such study revealed the potential of these compounds as protoporphyrinogen oxidase inhibitors, suggesting their use in agriculture (Zuo et al., 2013).
Anticancer Activity
- Several studies have investigated the anticancer properties of compounds with structural similarities to this compound. For example, fluoro-substituted benzo[b]pyran derivatives have shown anti-lung cancer activity in vitro (Hammam et al., 2005).
Antimicrobial Applications
- Compounds related to this compound have been evaluated for their antimicrobial properties. Studies indicate potential activity against various bacterial and fungal strains, suggesting their use in the development of new antimicrobial agents (Saeed et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[6-fluoro-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-11H,12H2,1H3/b10-7+,21-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQDKNIZQMRNGC-PIQKCNJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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